2-{[3-BENZYL-4-OXO-6-(PIPERIDIN-1-YL)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE
Description
Properties
IUPAC Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2S/c1-18-14-23(30-29-18)28-24(33)17-35-26-27-22-11-10-20(31-12-6-3-7-13-31)15-21(22)25(34)32(26)16-19-8-4-2-5-9-19/h2,4-5,8-11,14-15H,3,6-7,12-13,16-17H2,1H3,(H2,28,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCSKHKXMFWNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(5-methyl-1H-pyrazol-3-yl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.
Attachment of the Pyrazole Moiety: This can be done through condensation reactions with appropriate pyrazole derivatives.
Final Assembly: The final compound is assembled through thiolation and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Protein Kinase Inhibition
The compound has shown potential as an inhibitor of specific protein kinases, particularly the serum and glucocorticosteroid-regulated kinases (SGK). These kinases play a crucial role in various cellular processes, including metabolism, cell proliferation, and survival, making them significant targets for therapeutic intervention in diseases such as cancer and metabolic disorders .
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit anticancer properties. The structural features of this compound may enhance its efficacy against different cancer cell lines by inducing apoptosis or inhibiting tumor growth. Studies have demonstrated that similar compounds can inhibit vital enzymes associated with cancer metabolism, suggesting a promising avenue for further investigation .
Antimicrobial and Antitubercular Effects
There is emerging evidence that compounds with similar structural motifs possess antimicrobial properties. Specifically, studies on related acetamide derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating that this compound could be evaluated for its potential antitubercular activity .
Structure-Activity Relationship (SAR)
The structure of 2-{[3-benzyl-4-oxo-6-(piperidin-1-YL)-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(5-methyl-1H-pyrazol-3-YL)acetamide suggests several points for modification that might enhance its biological activity:
- The piperidine ring contributes to the lipophilicity and may influence the binding affinity to target proteins.
- The presence of the benzyl group may enhance interactions with hydrophobic pockets in target enzymes.
Case Studies
Mechanism of Action
The mechanism of action of 2-{[3-Benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, while the piperidine and pyrazole moieties may enhance binding affinity and specificity. The compound may modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Quinazolinone Derivatives
The compound shares structural similarities with other 3,4-dihydroquinazolin-4-one derivatives, such as those synthesized in (e.g., 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one). Both feature fused bicyclic systems but differ in substituents:
- Core Heterocycle: The target compound uses a quinazolinone core, whereas derivatives employ a benzo[b][1,4]oxazin-3-one scaffold.
- Substituents : The piperidin-1-yl group in the target compound may enhance solubility and membrane permeability compared to the phenyl-1,2,4-oxadiazole substituents in derivatives .
Sulfur-Containing Heterocycles
Compounds with sulfanyl linkers, such as those in (e.g., 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides), highlight the role of sulfur in modulating bioactivity. Key differences include:
- Sulfur Connectivity: The target compound’s sulfanyl group bridges the quinazolinone and acetamide moieties, whereas compounds use sulfonyl groups for benzyl sulfide linkages. Sulfonyl groups typically confer higher metabolic stability but lower lipophilicity compared to sulfanyl groups .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Hypothetical Pharmacological Profile
Biological Activity
The compound 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(5-methyl-1H-pyrazol-3-yl)acetamide , also referred to by its ChemDiv ID K284-4962, is a complex organic molecule that exhibits potential biological activities. This article delves into its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C26H28N6O2S
- Molecular Weight : 488.61 g/mol
- InChI Key : DYCSKHKXMFWNNU-UHFFFAOYSA-N
- SMILES Notation : CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5
1. Anti-inflammatory Activity
Research indicates that derivatives of the quinazoline scaffold, similar to the compound , have shown significant anti-inflammatory effects. For instance, compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play a crucial role in the inflammatory response. In a study, certain derivatives demonstrated IC50 values as low as 0.011 μM against COX-II, indicating potent anti-inflammatory activity .
2. Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. The presence of the piperidine moiety is associated with enhanced enzyme inhibition properties. Studies have shown that related compounds exhibit significant AChE inhibition, suggesting potential applications in treating neurodegenerative diseases .
3. Antimicrobial Activity
Compounds featuring the sulfanyl group have been linked to antibacterial properties. The biological evaluation of similar piperidine derivatives revealed promising results against various bacterial strains, indicating that this compound may also possess antimicrobial activity .
4. Monoamine Oxidase (MAO) Inhibition
Preliminary studies suggest that related compounds may interact with monoamine oxidase enzymes, which are critical in regulating neurotransmitter levels in the brain. In vitro assays have indicated that specific structural modifications can enhance binding affinities to MAO, potentially leading to therapeutic applications in mood disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings from various studies include:
- Piperidine Ring : The presence of the piperidine ring is crucial for enhancing biological activity, particularly in enzyme inhibition and receptor binding.
- Quinazoline Core : The quinazoline structure contributes to the compound's pharmacological profile by providing a scaffold for further modifications that can enhance selectivity and potency.
- Sulfanyl Group : This moiety has been associated with increased antibacterial activity and may also influence enzyme inhibition characteristics.
Case Studies
Several studies have evaluated compounds structurally similar to 2-{[3-benzyl-4-oxo-6-(piperidin-1-YL)-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(5-methyl-1H-pyrazol-3-YL)acetamide:
- Study on COX-II Inhibitors : A series of quinazoline derivatives were synthesized and tested for their COX-II inhibitory potential. One derivative exhibited an IC50 value significantly lower than standard anti-inflammatory drugs like Rofecoxib, highlighting the therapeutic promise of this class of compounds .
- Enzyme Inhibition Profiles : Research into piperidine derivatives demonstrated that modifications could lead to enhanced AChE inhibition, suggesting potential uses in Alzheimer's disease treatment .
- Antimicrobial Efficacy : Compounds with similar functionalities were tested against various pathogens, showing significant antibacterial effects, thus supporting further exploration of this compound's antimicrobial potential .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step reactions, including cyclization of quinazolinone derivatives and sulfanyl-acetamide coupling. A typical approach could involve:
- Quinazolinone core formation : Reacting substituted benzyl amines with carbonyl precursors under acidic conditions (e.g., ethanol/piperidine at 0–5°C, as seen in analogous syntheses) .
- Sulfanyl-acetamide coupling : Introducing the sulfanyl group via nucleophilic substitution or thiol-ene chemistry.
- Optimization strategies : Use factorial design to vary temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design could identify critical parameters affecting yield .
| Example Reaction Conditions |
|---|
| Solvent: Ethanol/Piperidine mixture |
| Temperature: 0–5°C |
| Reaction time: 2–4 hours |
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural elucidation : Use NMR (¹H/¹³C) to confirm the quinazolinone core, sulfanyl linkage, and pyrazole substituents. LC-MS can verify molecular weight and purity.
- Purity assessment : HPLC with UV detection (λ ~254 nm) paired with mass spectrometry ensures absence of byproducts .
- Crystallography : X-ray diffraction may resolve stereochemical ambiguities in the piperidinyl or benzyl groups .
Q. How can initial bioactivity screening be designed for this compound?
- Target selection : Prioritize kinases or enzymes with structural similarity to quinazolinone-based inhibitors (e.g., EGFR or PARP targets).
- Assay design : Use enzyme inhibition assays (IC₅₀ determination) and cell viability tests (MTT assay) with positive controls (e.g., known quinazolinone inhibitors) .
- Data validation : Replicate experiments in triplicate and apply ANOVA to assess significance (p < 0.05) .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s reactivity or bioactivity?
- Reaction path prediction : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps in synthesis .
- Molecular docking : Simulate interactions between the compound and target proteins (e.g., using AutoDock Vina) to predict binding affinities and guide structural modifications .
- Machine learning : Train models on existing quinazolinone bioactivity data to prioritize synthetic analogs for testing .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Meta-analysis : Aggregate data from independent studies (e.g., IC₅₀ values) and assess heterogeneity using Cochran’s Q test .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways and identify off-target effects .
- Structural-activity landscapes : Map substituent effects (e.g., piperidinyl vs. pyrazole groups) to explain variability in potency .
Q. How do substituents on the quinazolinone and pyrazole moieties influence chemical stability?
- Degradation studies : Perform accelerated stability testing under varied pH, temperature, and light exposure. Monitor degradation products via LC-MS .
- Electron-withdrawing/donating effects : Compare the stability of derivatives with electron-withdrawing groups (e.g., -NO₂) versus electron-donating groups (e.g., -OCH₃) on the benzyl ring .
| Key Stability Factors |
|---|
| Piperidinyl group: Enhances solubility but may introduce hydrolytic liability. |
| 5-Methylpyrazole: Steric hindrance could reduce metabolic oxidation. |
Q. What reactor design principles apply to scaling up synthesis while maintaining yield?
- Lab-to-pilot translation : Use continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat transfer and reduce side reactions .
- Membrane separation : Integrate nanofiltration to isolate intermediates and reduce purification losses .
- Process control : Implement real-time PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
